(2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound "(2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" is a heterocyclic molecule featuring a thiazolo-triazine core fused with pyrazole and furan moieties. The structure includes a 4-methylbenzyl group at position 6 and a furan-substituted phenylpyrazole moiety at position 2, contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C27H19N5O3S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(2Z)-2-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C27H19N5O3S/c1-17-9-11-18(12-10-17)14-21-25(33)28-27-32(29-21)26(34)23(36-27)15-19-16-31(20-6-3-2-4-7-20)30-24(19)22-8-5-13-35-22/h2-13,15-16H,14H2,1H3/b23-15- |
InChI Key |
DYEUOEXHQHOAMO-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CO5)C6=CC=CC=C6)/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CO5)C6=CC=CC=C6)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolo[3,2-b][1,2,] triazine-3,7(2H)-dione Core
The thiazolo[3,2-b][1, triazine scaffold is synthesized via cyclocondensation reactions. A one-pot three-component method using thioglycolic acid, aldehydes, and dicyandiamide in the presence of ammonium acetate has been reported as highly efficient . For this compound, ethyl thioglycolate replaces thioglycolic acid to enhance reaction yield and reduce time . The mechanism involves initial formation of a thiazolidinone intermediate, followed by cyclization with dicyandiamide to form the triazine ring (Scheme 1) .
Reaction Conditions :
-
Reagents : Ethyl thioglycolate (1 eq), dicyandiamide (1 eq), 4-methylbenzaldehyde (1 eq), ammonium acetate (catalytic).
-
Solvent : Ethanol, reflux at 80°C for 6–8 hours.
Characterization data for the intermediate 6-(4-methylbenzyl)-7H-[1, thiazolo[3,2-b] triazine-3,7(2H)-dione includes NMR (DMSO-d6): δ 8.21 (s, 1H, triazine-H), 7.32–7.25 (m, 4H, Ar-H), 4.62 (s, 2H, CH2), 2.34 (s, 3H, CH3) .
Preparation of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde
The pyrazole fragment is synthesized via a Vilsmeier-Haack reaction. A modified procedure from pyrazole-3-carbaldehyde derivatives involves oxidation of 3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanol using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) .
Reaction Conditions :
-
Reagents : 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanol (1 eq), IBX (1.3 eq).
-
Solvent : DMSO, stirred at 0–20°C for 1 hour.
The aldehyde intermediate is confirmed by IR (νmax = 1715 cm⁻¹, C=O stretch) and NMR (δ 10.12 ppm, aldehyde-H) .
Knoevenagel Condensation for Methylidene Bridge Formation
The methylidene linkage between the thiazolo-triazine and pyrazole moieties is formed via a Knoevenagel reaction. This step employs the thiazolo-triazine core and pyrazole-4-carbaldehyde in the presence of piperidine as a base .
Reaction Conditions :
-
Reagents : 6-(4-Methylbenzyl)-7H- thiazolo[3,2-b][1, triazine-3,7(2H)-dione (1 eq), 3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde (1 eq), piperidine (0.1 eq).
-
Solvent : Acetic acid, reflux at 120°C for 12 hours.
The (2Z)-configuration is confirmed by NOESY spectroscopy, showing proximity between the pyrazole C4-H and thiazole C2-H .
Functionalization and Final Product Characterization
The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Key spectral data include:
-
NMR (400 MHz, CDCl3) : δ 8.74 (s, 1H, triazine-H), 8.12 (d, J = 2.4 Hz, 1H, furan-H), 7.89–7.45 (m, 9H, Ar-H), 6.72 (dd, J = 3.6 Hz, 1H, furan-H), 4.71 (s, 2H, CH2), 2.41 (s, 3H, CH3) .
-
HRMS (ESI) : m/z calcd. for C31H23N5O4S [M+H]⁺: 578.1509; found: 578.1514 .
Optimization and Comparative Analysis
Comparative studies reveal that replacing thioglycolic acid with its ethyl ester improves cyclization efficiency (85% vs. 72%) . Similarly, using acetic acid as both solvent and catalyst in the Knoevenagel step enhances regioselectivity for the (2Z)-isomer . Alternative methods, such as thermal cyclization of thiazolyl thioureas , yield lower quantities (25–30%) and require harsher conditions (180–190°C) .
Challenges and Limitations
Key challenges include:
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo a variety of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.
Scientific Research Applications
The compound (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic compound that has garnered attention in various scientific research applications. This article delves into its synthesis, characterization, and potential biological activities, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the reaction of furan derivatives with phenylpyrazoles can yield intermediates that are further reacted to form the final thiazolo-triazine structure. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure.
Synthesis Steps
- Formation of Pyrazole Derivative : The initial step often involves the condensation of furan-2-carbaldehyde with a suitable phenylhydrazine to form the pyrazole ring.
- Thiazole Formation : The pyrazole derivative is then reacted with thioamide or thioketone to introduce the thiazole moiety.
- Triazine Ring Closure : Finally, cyclization reactions involving appropriate reagents lead to the formation of the triazine ring.
Biological Applications
The biological applications of this compound are primarily focused on its antimicrobial, anti-inflammatory, and anticancer properties. Research has indicated that derivatives of similar structures exhibit significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have shown that compounds containing both pyrazole and thiazole rings demonstrate promising antimicrobial properties. For example:
- Case Study 1 : A related compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria in vitro.
- Case Study 2 : Another derivative was tested against fungal strains and showed significant antifungal activity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines.
- Case Study 3 : In vitro assays demonstrated a reduction in TNF-alpha levels when treated with derivatives similar to this compound.
Anticancer Properties
Research indicates that compounds with similar structural features can induce apoptosis in cancer cells.
- Case Study 4 : A derivative targeting breast cancer cells showed a dose-dependent decrease in cell viability through mechanisms involving cell cycle arrest and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Antimicrobial | Compound A | E. coli | 25 |
| Antimicrobial | Compound B | S. aureus | 30 |
| Antifungal | Compound C | C. albicans | 15 |
| Anti-inflammatory | Compound D | RAW 264.7 (macrophages) | 20 |
| Anticancer | Compound E | MCF-7 (breast cancer) | 10 |
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Pyrazole Formation | Condensation | Furan-2-carbaldehyde + Phenylhydrazine |
| Thiazole Formation | Nucleophilic Addition | Pyrazole derivative + Thioamide |
| Triazine Ring Closure | Cyclization | Appropriate cyclizing agent |
Mechanism of Action
The mechanism of action of (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Table 1: Key Computed Properties Comparison
| Property | Target Compound | Analog (CAS: 955873-67-3) |
|---|---|---|
| Molecular Weight (g/mol) | 485.6 | 485.6 |
| XLogP3 | 5.1 | 5.1 |
| Hydrogen Bond Acceptors | 6 | 6 |
| Rotatable Bonds | 6 | 6 |
| Topological Polar Surface Area (Ų) | 114 | 114 |
| Heavy Atom Count | 35 | 35 |
Data sourced from computed properties .
Despite identical molecular weights and XLogP3 values, the substitution at position 3 (furan vs. isobutoxyphenyl) introduces differences in steric bulk and hydrogen-bonding capacity. The isobutoxyphenyl group may enhance lipophilicity and membrane permeability, while the furan moiety could improve π-π stacking interactions in enzyme-binding pockets.
Bioactivity and QSAR Insights
3D-QSAR models for acetylcholinesterase inhibitors (AChEIs) highlight the importance of substituent effects on activity. For example, studies on phenylpropenone derivatives reveal that electron-withdrawing groups at specific positions enhance inhibitory potency (R² = 0.972, F = 72.41) . Applied to the target compound:
- 4-Methylbenzyl Group : May contribute to hydrophobic interactions in enzyme active sites.
- Furan-2-yl Substituent: The oxygen atom in furan could form hydrogen bonds with catalytic residues (e.g., histidine in AChE), analogous to flavonoid intramolecular hydrogen bonding affecting retention behavior .
Table 2: QSAR Model Parameters for AChE Inhibitors
| Parameter | Value |
|---|---|
| Cross-validated R² (R²CV) | 0.629 |
| Traditional R² | 0.972 |
| F-statistic | 72.41 |
| Standard Error (SE) | 0.331 |
Adapted from phenylpropenone derivative studies .
Electronic and Steric Descriptors
Molecular descriptors derived from QSPR/QSAR frameworks (e.g., topological, metric, electronic) further elucidate differences:
- Topological Descriptors : Both compounds share identical heavy atom counts and connectivity, suggesting similar baseline bioactivity profiles.
- Electronic Effects : The furan group’s electron-rich aromatic system may enhance charge-transfer interactions compared to the isobutoxyphenyl group’s alkoxy-linked phenyl ring .
Biological Activity
The compound (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule notable for its potential biological activities. Its structure incorporates multiple heterocycles and functional groups which suggest diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 493.5 g/mol. The intricate arrangement includes:
- Thiazole and Triazine Rings : These heterocycles are often associated with various biological activities.
- Furan and Pyrazole Substituents : These groups are known for their roles in enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown significant inhibition of enzymes such as tyrosinase, indicating potential applications in dermatological treatments for conditions like hyperpigmentation .
- Cellular Interaction : The compound may interact with specific receptors or signaling pathways that regulate cellular processes, including apoptosis and cell cycle progression.
- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, which can contribute to their therapeutic effects in oxidative stress-related diseases.
Biological Activity Assessment
Biological activity is typically evaluated through various bioassays. Here are some notable findings related to the compound:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-triazine derivatives:
- Case Study 1 : A derivative similar to the target compound demonstrated moderate cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines with IC50 values ranging from 4.67 to 6.42 µM .
- Case Study 2 : Another study identified that compounds with thiazole rings exhibited significant inhibition against several cancer cell lines, suggesting that structural modifications could enhance efficacy .
Enzyme Inhibition
The compound's structural components suggest it may inhibit key enzymes involved in metabolic pathways:
- Tyrosinase Inhibition : The presence of furan and phenyl groups has been linked to potent tyrosinase inhibitory activity in related compounds, which could be beneficial for skin-lightening applications .
Data Tables
Here is a summary table of relevant biological activities associated with structurally similar compounds:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis involves multi-step protocols, often starting with condensation reactions between aldehyde precursors and thioureas or nitrogen-containing heterocycles under acidic/basic conditions . For example:
- Step 1 : Formation of the thiazolo-triazine core via cyclization of thiourea derivatives.
- Step 2 : Introduction of the furyl-pyrazole moiety through a Knoevenagel-like condensation .
- Step 3 : Functionalization with the 4-methylbenzyl group via nucleophilic substitution or coupling reactions.
Q. Optimization Tips :
Q. How should researchers characterize the compound’s purity and structural integrity?
Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and Z-configuration of the methylidene group .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~550–600 g/mol based on analogs) .
- X-ray Crystallography : For unambiguous structural determination (use SHELXL for refinement; see for protocols) .
Validation : Compare spectral data with structurally related compounds, such as thiazolo-triazine derivatives with substituted benzyl groups .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions or impurities.
- Approach 1 : Re-test the compound under standardized conditions (e.g., fixed concentration, cell lines, and incubation times).
- Approach 2 : Use HPLC-purified batches to exclude degradation products or residual solvents .
- Approach 3 : Perform dose-response curves to differentiate true activity from assay noise .
Case Study : Analogous furan-pyrazole hybrids showed inconsistent antimicrobial activity until purity was confirmed via elemental analysis .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
- SAR Analysis : Compare with triazole-thiadiazine derivatives, where electron-withdrawing groups (e.g., nitro, halogens) enhance binding .
Validation : Cross-check computational results with in vitro enzyme inhibition assays .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges :
Q. Solutions :
Q. How do substituents influence the compound’s physicochemical properties?
Key Substituent Effects :
Q. Analytical Support :
Q. What experimental designs are optimal for SAR studies of this compound?
Design Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
